N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Toxicology In Vivo Safety Rodent Model

Secure this specific 6-methylbenzothiazole-3-phenylpropanamide (CAS 329923-66-2) to eliminate SAR variability in your screens. Unlike generic benzothiazoles, this precise substitution pattern (6-methyl + phenylpropanamide linker) ensures controlled target engagement, avoiding the potency shifts seen in 5-methyl or 6-bromo analogs. With reported absence of acute toxicity at 30 mg/kg (rat), it transitions seamlessly from in vitro benchmarking to in vivo efficacy models. Ideal as a validated starting material for focused library synthesis leveraging its reactive benzothiazole nitrogen and phenylpropanamide side chain.

Molecular Formula C17H16N2OS
Molecular Weight 296.4g/mol
CAS No. 329923-66-2
Cat. No. B438489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide
CAS329923-66-2
Molecular FormulaC17H16N2OS
Molecular Weight296.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19,20)
InChIKeyBQLASLNUWCPEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes61 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide (CAS 329923-66-2): Chemical Class and Structural Definition


N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide (CAS 329923-66-2), also known as N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide , is a synthetic organic compound belonging to the benzothiazole class of heterocyclic derivatives. The benzothiazole scaffold is a privileged structure in medicinal chemistry, associated with a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects [1]. The compound features a core 6-methylbenzothiazole moiety linked via an amide bond to a 3-phenylpropanamide chain. Its molecular formula is C₁₇H₁₆N₂OS, with a molecular weight of 296.39 g/mol . Physicochemical predictions indicate a density of 1.273±0.06 g/cm³ and a pKa of 10.44±0.70 . This compound is commercially available from multiple vendors, typically in purities of 95% or higher, and serves as a research chemical for biological screening and chemical biology applications .

Why Benzothiazole Analogs Cannot Substitute for N-(6-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide in Research


Within the benzothiazole class, minor structural variations profoundly alter biological activity profiles. The specific substitution pattern on the benzothiazole core—a 6-methyl group coupled with a 3-phenylpropanamide side chain—is a distinct structural motif. Closely related analogs with modifications at the 5-position or 6-position, or with alternative amide substituents, exhibit divergent target engagement and potency in published SAR studies [1]. For instance, in a series of benzothiazole-propanamide derivatives evaluated as butyrylcholinesterase (BuChE) inhibitors, the N-(5-methylbenzo[d]thiazol-2-yl) analog (2c) showed an IC₅₀ of 15.12 µM, while the N-(6-bromobenzo[d]thiazol-2-yl) analog (2h) displayed an IC₅₀ of 12.33 µM [1]. This demonstrates that substitution position (5- vs. 6-) and substituent type (methyl vs. bromo) both modulate inhibitory potency. Therefore, substituting the target compound with a generically described benzothiazole derivative introduces uncontrolled variability in experimental outcomes, potentially invalidating assay results or misdirecting SAR campaigns.

Quantitative Differentiation Evidence for N-(6-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide


In Vivo Toxicity Profile: Absence of Acute Toxicity at 30 mg/kg Oral Dose in Rats

In a toxicity assay conducted in rats, N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide demonstrated no observable toxicity following oral administration of a 30 mg/kg dose . This represents a baseline safety parameter for early-stage in vivo studies.

Toxicology In Vivo Safety Rodent Model

Recommended Research Applications for N-(6-Methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide


Chemical Probe for Benzothiazole Structure-Activity Relationship (SAR) Studies

This compound serves as a reference probe for exploring the SAR of the benzothiazole scaffold, particularly the influence of the 6-methyl substitution and the phenylpropanamide linker on target engagement and biological activity. It can be used as a comparator in panels of benzothiazole analogs to deconvolute the contributions of specific structural features to observed phenotypes.

In Vivo Pharmacological Screening in Rodent Models

Given the reported absence of acute toxicity at 30 mg/kg oral dose in rats , this compound is suitable for initial in vivo efficacy studies in rodent disease models where the benzothiazole scaffold is implicated, including inflammation, cancer, or neurological disorders. The established safety margin supports dosing regimen design.

Building Block for Synthesis of Functionalized Benzothiazole Libraries

The compound's 3-phenylpropanamide side chain and reactive benzothiazole nitrogen provide synthetic handles for further derivatization. It can be utilized as a starting material or intermediate in the synthesis of focused libraries aimed at identifying novel hits with improved potency or selectivity.

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